Molecular structure and bonding analysis of 2,5-Dihydroxy-3-methoxybenzaldehyde
Molecular structure and bonding analysis of 2,5-Dihydroxy-3-methoxybenzaldehyde
Title: Molecular Architecture, Bonding Dynamics, and Synthetic Methodology of 2,5-Dihydroxy-3-methoxybenzaldehyde: A Technical Guide Prepared by: Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of 2,5-Dihydroxy-3-methoxybenzaldehyde (CAS: 2179-22-8), a highly functionalized polyphenol derivative critical to advanced organic synthesis and pharmaceutical development[1][2]. By dissecting its structural topology, intramolecular bonding networks, and electronic dynamics, this document bridges theoretical physical chemistry with practical, field-proven synthetic methodologies.
Molecular Architecture & Bonding Dynamics
2,5-Dihydroxy-3-methoxybenzaldehyde features a benzene ring substituted with an aldehyde group at C1, hydroxyl groups at C2 and C5, and a methoxy group at C3[2]. The spatial arrangement of these functional groups creates a highly specific thermodynamic and electronic environment.
Intramolecular Hydrogen Bonding (The C1-C2 Axis): The C2-hydroxyl group is positioned strictly ortho to the C1-formyl group. This proximity facilitates a robust, six-membered intramolecular hydrogen-bonded ring between the C2-OH proton and the carbonyl oxygen of the aldehyde.
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Causality: This strong H-bond locks the formyl group into a coplanar conformation with the aromatic ring. Spectroscopically, this interaction significantly reduces the O-H stretching frequency (typically observed around 3100 cm⁻¹) and shifts the carbonyl stretch to a lower wavenumber (approx. 1665–1690 cm⁻¹) due to the weakening of the C=O double bond character[3]. Furthermore, the steric bulk of the adjacent C3-methoxy group repels the C2-hydroxyl oxygen, thermodynamically forcing the C2-OH proton tighter into the hydrogen bond with the C1-aldehyde.
Electronic Push-Pull System: The molecule exhibits a pronounced push-pull electronic effect. The C1-aldehyde acts as a strong electron-withdrawing group (-R, -I), depleting electron density. Conversely, the C2-OH, C5-OH, and C3-OCH3 groups are electron-donating via resonance (+R). The C5-hydroxyl group, being relatively unhindered, acts as a typical phenolic OH, readily available for intermolecular hydrogen bonding, which influences the compound's high melting point (approx. 206 °C for related highly substituted phenolic aldehydes) and solubility profiles[3].
Intramolecular hydrogen bonding and electronic push-pull dynamics.
Synthetic Methodology: The Elbs Peroxydisulfate Oxidation
The most reliable, high-yield route to synthesize 2,5-dihydroxy-3-methoxybenzaldehyde is the targeted oxidation of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) via the Elbs peroxydisulfate oxidation[4].
Mechanistic Rationale: The Elbs oxidation selectively introduces a hydroxyl group para to an existing phenol. In an alkaline medium, ortho-vanillin is deprotonated. The resulting phenolate anion (specifically its para-carbanion tautomer) acts as a nucleophile, attacking the peroxide oxygen of the peroxydisulfate ion (S₂O₈²⁻)[4][5]. This forms a para-aryl sulfate intermediate. Because the sulfate ester is stable in base, it prevents over-oxidation to a quinone. Subsequent acid hydrolysis yields the target dihydric phenol[5].
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reaction fidelity at each stage.
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Phenolate Formation: Dissolve 1.0 equivalent of ortho-vanillin in a 10% aqueous NaOH solution (approx. 3.0 equivalents of NaOH).
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Validation Checkpoint: Complete dissolution and a distinct color shift to deep yellow/orange confirm successful deprotonation and phenolate formation. Excess base is critical to neutralize the sulfuric acid generated later.
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Temperature Control: Cool the alkaline solution strictly to 0–5 °C using an ice-water bath.
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Causality: Peroxydisulfate is prone to thermal decomposition into highly reactive sulfate radicals. Strict temperature control suppresses radical side-reactions (which lead to polymerization) and strictly favors the two-electron nucleophilic displacement pathway.
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Oxidant Addition: Dropwise add a saturated aqueous solution of potassium peroxydisulfate (K₂S₂O₈, 1.1 equivalents) over 2–3 hours, maintaining the temperature below 5 °C.
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Intermediate Maturation: Allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete conversion to the para-aryl sulfate intermediate.
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Unreacted Material Recovery (Validation): Acidify the mixture slightly to pH ~ 7 and extract with diethyl ether.
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Validation Checkpoint: The organic layer contains unreacted ortho-vanillin. The aqueous layer retains the product because the aryl sulfate intermediate is highly water-soluble. Quantifying the recovered starting material validates the exact conversion rate of the oxidation step.
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Acid Hydrolysis: Add concentrated HCl to the aqueous phase to achieve a strongly acidic pH (< 1) and heat to 90–100 °C for 1.5 hours.
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Causality: Acid-catalyzed hydrolysis cleaves the sulfate ester bond, liberating the C5-hydroxyl group to yield 2,5-dihydroxy-3-methoxybenzaldehyde[5].
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Isolation: Cool the mixture. The target compound will often precipitate. Extract exhaustively with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Mechanistic pathway of the Elbs peroxydisulfate oxidation.
Quantitative Data and Characterization
To verify the integrity of the synthesized 2,5-dihydroxy-3-methoxybenzaldehyde, compare the isolated product against the following physicochemical and spectroscopic benchmarks.
Table 1: Physicochemical and Analytical Profile
| Property / Analytical Method | Expected Value / Signature |
| IUPAC Name | 2,5-dihydroxy-3-methoxybenzaldehyde |
| Molecular Formula | C8H8O4[1] |
| Molecular Weight | 168.15 g/mol [1][2] |
| CAS Number | 2179-22-8[2] |
| IR Spectroscopy (KBr) | ~3100 cm⁻¹ (intramolecular H-bonded OH), ~1690 cm⁻¹ (C=O stretch)[3] |
| Mass Spectrometry (EI) | m/z 168 (M⁺), characteristic fragmentation showing loss of -CHO (m/z 139) |
| 1H NMR (DMSO-d6) | Aldehyde proton ~9.8-10.3 ppm (singlet, 1H), Methoxy ~3.8 ppm (singlet, 3H) |
References
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AiFChem. "2179-22-8 | 2,5-Dihydroxy-3-methoxybenzaldehyde - AiFChem". aifchem.com. 1
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VulcanChem. "2,5-Dihydroxy-3-methoxybenzaldehyde (2179-22-8) for sale". vulcanchem.com. 2
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Beilstein Journal of Organic Chemistry. "The Elbs and Boyland-Sims peroxydisulfate oxidations". beilstein-journals.org. 4
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PMC / National Institutes of Health. "The Elbs and Boyland-Sims peroxydisulfate oxidations". nih.gov. 5
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Google Patents. "US4435601A - Preparation of polyphenols by oxidation of hydroxybenzaldehydes". google.com. 3
Sources
- 1. 2179-22-8 | 2,5-Dihydroxy-3-methoxybenzaldehyde - AiFChem [aifchem.com]
- 2. 2,5-Dihydroxy-3-methoxybenzaldehyde (2179-22-8) for sale [vulcanchem.com]
- 3. US4435601A - Preparation of polyphenols by oxidation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The Elbs and Boyland-Sims peroxydisulfate oxidations - PMC [pmc.ncbi.nlm.nih.gov]
